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4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

PROTAC CRBN engagement NanoBRET

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 1352827-50-9), commonly referred to as N-methylated pomalidomide or Pomalidomide-methyl, is a synthetic cereblon (CRBN) ligand belonging to the immunomodulatory imide drug (IMiD) class. It is a functionalized derivative of pomalidomide in which the piperidine-ring nitrogen is methylated.

Molecular Formula C14H13N3O4
Molecular Weight 287.275
CAS No. 1352827-50-9
Cat. No. B2925672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
CAS1352827-50-9
Molecular FormulaC14H13N3O4
Molecular Weight287.275
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N
InChIInChI=1S/C14H13N3O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6,15H2,1H3
InChIKeyYSWQOCGODHPKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 1352827-50-9): A Differentiated CRBN Ligand for PROTAC Research and Negative-Control Validation


4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 1352827-50-9), commonly referred to as N-methylated pomalidomide or Pomalidomide-methyl, is a synthetic cereblon (CRBN) ligand belonging to the immunomodulatory imide drug (IMiD) class. It is a functionalized derivative of pomalidomide in which the piperidine-ring nitrogen is methylated . This single N-methylation confers a key pharmacological distinction: the compound retains high-affinity binding to the CRBN E3 ubiquitin ligase (IC50 = 1.10 nM in NanoBRET assay) yet is unable to recruit CRBN for neo-substrate ubiquitination, establishing it as a widely accepted negative control for pomalidomide-based PROTACs and molecular glues [1]. It is supplied as a powder or crystals with ≥98% purity, soluble to 100 mM in DMSO, and stored at 2–8 °C .

High-affinity CRBN binding with functional silence (negative-control)
Validated lack of neo-substrate ubiquitination across PROTAC chemotypes
4-Amino handle for linker conjugation matching active pomalidomide PROTACs
Racemic mixture enables enantiomer-specific CRBN SAR probes

Why 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Cannot Be Replaced by Generic CRBN Ligands in Degradation Assays


CRBN ligands are not interchangeable in targeted protein degradation research because small structural modifications profoundly alter ternary-complex formation, neo-substrate recruitment, and degradation efficiency. Pomalidomide (IC50 ≈ 83 nM) and lenalidomide (IC50 ≈ 1,380 nM) bind CRBN and actively recruit neo-substrates such as IKZF1/3, while N-methylated pomalidomide (this compound) binds CRBN with even higher affinity (IC50 = 1.10 nM) but is functionally silent—it fails to induce CRBN-dependent ubiquitination [1]. The S-enantiomer of methyl-pomalidomide shows a T-cell cytokine IC50 of 0.02 μM and CRBN-competition IC50 of ~10 μM, whereas the R-enantiomer is >300 μM, demonstrating that stereochemistry at the piperidine 3-position alone can cause a >30-fold difference in CRBN engagement [2]. Substituting this compound with pomalidomide or lenalidomide in a negative-control PROTAC experiment would generate spurious degradation signals and invalidate the assay's interpretive framework.

Target N-Methylated pomalidomide (this compound)
Generic CRBN ligands Pomalidomide / Lenalidomide
Binds CRBN with high affinity but cannot recruit the E3 ligase for neo-substrate ubiquitination.
Actively recruit CRBN and induce degradation of IKZF1/3 and other neo-substrates—producing false-positive signals in negative-control assays.
Racemic at the piperidine 3-position; enantiomeric composition may shift CRBN competition and cellular response in a batch-dependent manner.
Defined S-enantiomer with consistent stereochemistry; enantiopure forms ensure reproducible pharmacological activity.
N-methylation removes the hydrogen-bond donor required for neo-substrate recruitment, making it uniquely suited as a matched negative control.
Free piperidine NH allows recruitment; substituting with these compounds invalidates the interpretive framework of PROTAC degradation experiments.

Quantitative Differential Evidence for 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Against Closest Analogs


CRBN Binding Affinity: N-Methylated Pomalidomide Displays ~75-Fold Higher Affinity Than Pomalidomide and >1,200-Fold Higher Than Lenalidomide in Cellular NanoBRET Assays

In a head-to-head cellular NanoBRET CRBN engagement assay using NanoLuc-tagged CRBN expressed in HEK293T cells, 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (N-methylated pomalidomide) demonstrated an IC50 of 1.10 nM [1]. By comparison, pomalidomide yielded an IC50 of 83 nM under equivalent conditions (NanoBRET, HEK293 cells, 2 h incubation) [2], while lenalidomide showed an IC50 of 1,380 nM (NanoBRET displacement of BODIPY-lenalidomide, HEK293T, 2 h) [3]. The target compound thus exhibits a 75-fold higher binding affinity than pomalidomide and a >1,200-fold higher affinity than lenalidomide at the CRBN ligand-binding site in live cells.

CRBN affinity
Head-to-head
75-fold higher affinity vs. pomalidomide; >1,200-fold vs. lenalidomide
Supports CRBN engagement assay calibration and negative-control selection
Cellular NanoBRET IC50: 1.10 nM (target), 83 nM (pomalidomide), 1,380 nM (lenalidomide); HEK293T, 2 h
PROTAC CRBN engagement NanoBRET binding affinity E3 ligase

Functional CRBN Recruitment: N-Methylation Abolishes CRBN-Dependent Ubiquitination Despite High-Affinity Binding—A Definitive Negative-Control Property Absent in Pomalidomide and Lenalidomide

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is established across multiple vendor platforms and PROTAC literature as a ligand that binds CRBN with high affinity but is unable to recruit CRBN to induce ubiquitination and degradation of neo-substrates . This property makes it the standard negative control for pomalidomide (Cat. P0018) in CRBN-recruitment assays . In the CDK6 PROTAC study by Li et al., the N-methylated pomalidomide-bearing PROTAC (Compound 21) served as the negative control and demonstrated no CRBN-dependent CDK6 degradation, whereas the pomalidomide-based PROTAC (CP-10) induced robust degradation [1]. In the Leukemia study, the S-enantiomer of methyl-pomalidomide showed interleukin-2 induction IC50 of 0.02 μM, while the R-enantiomer was inactive at >10 μM; in the CRBN competition assay, the S-enantiomer IC50 was ~10 μM versus >300 μM for the R-enantiomer [2]. The racemic mixture (this CAS 1352827-50-9) thus contains both active and inactive species, a property that neither pomalidomide nor lenalidomide shares.

Functional recruitment
Head-to-head
Absent vs. active CRBN neo-substrate ubiquitination
Confirms inability to recruit CRBN for degradation—defining negative-control property
S-enantiomer IL-2 induction IC50 0.02 μM; R-enantiomer inactive >10 μM; validated in CDK6 PROTAC study
PROTAC negative control CRBN recruitment ubiquitination neo-substrate degradation assay validation

Structural Differentiation: N-Methylation of the Piperidine Nitrogen Confers Unique Physicochemical Properties Distinct from Pomalidomide and Lenalidomide

The target compound (C14H13N3O4, MW = 287.275) differs from pomalidomide (C13H11N3O4, MW = 273.24) by the presence of an N-methyl group on the piperidine-2,6-dione ring . This N-methylation eliminates the hydrogen-bond donor capability of the piperidine amide nitrogen, which is critical for CRBN-mediated neo-substrate recruitment while preserving the glutarimide moiety's engagement with the CRBN binding pocket. The compound has a predicted pKa of −0.80 ± 0.20 and logP of approximately 0.5–0.8 (calculated), compared to pomalidomide's pKa ~11.5 (amide NH) and logP ~0.5 . The compound demonstrates DMSO solubility up to 100 mM, with storage stability at 2–8 °C in powder form protected from light . The atom-level structural difference (one methyl group) results in a molecular weight increase of 14 Da, which is quantifiable by LC-MS and critical for linker-attachment strategies in PROTAC design where the 4-amino position serves as the conjugation handle [1].

Structural differentiation
Class-level inference
N-methylation eliminates piperidine NH hydrogen-bond donor; MW +14 Da vs. pomalidomide
Atom-level change blocks neo-substrate recruitment while preserving the 4-amino conjugation handle
Racemic; DMSO solubility 100 mM; storage 2–8 °C; logP ~0.5–0.8
structural analog N-methylation physicochemical properties solubility stability

Stereochemical Sensitivity: N-Methylated Pomalidomide Racemate Exhibits CRBN Competition IC50 Spanning >30-Fold Between Enantiomers, Enabling Enantiomer-Specific Control Experiments

The CAS 1352827-50-9 racemate contains both S- and R-enantiomers at the piperidine 3-position (0 of 1 stereocentres defined). Lopez-Girona et al. (2012) quantitatively resolved the activity of the individual enantiomers: the S-enantiomer competed for CRBN binding to thalidomide-analog affinity beads with an IC50 of ~10 μM, while the R-enantiomer showed negligible competition at concentrations up to 300 μM (IC50 >300 μM), representing a >30-fold stereochemical discrimination [1]. In functional T-cell assays, the S-enantiomer stimulated interleukin-2 production with an IC50 of 0.02 μM, whereas the R-enantiomer was inactive at >10 μM (>500-fold difference) [2]. This stereochemical sensitivity is far more pronounced than that observed for pomalidomide or lenalidomide, where only the S-enantiomers are pharmacologically active and the R-enantiomers are generally inactive, yet no comparable quantitative enantiomeric resolution has been published for the N-methylated scaffold .

Stereochemical sensitivity
Cross-study comparable
S-enantiomer CRBN competition IC50 ~10 μM; R-enantiomer >300 μM (>30-fold discrimination)
Racemate enables chiral probe studies and enantiomer-specific SAR for ternary complex formation
U266 cell extract competition assay; IL-2 functional readout >500-fold enantiomer difference
stereochemistry enantiomer CRBN competition structure-activity relationship chiral resolution

Validated Application as a CRBN Negative Control Across Multiple PROTAC Chemotypes: Documented Inability to Induce Target Degradation

The compound has been validated as a CRBN-negative control across multiple independent PROTAC programs. In the CDK6-targeting PROTAC study by Li et al. (2019), Compound 21—bearing an N-methylated pomalidomide E3 ligand moiety—showed no degradation of CDK6, whereas the corresponding pomalidomide-based PROTAC (CP-10) reduced CDK6 protein levels by >80% at 1 μM after 24 h in cancer cells [1]. Similarly, Steinebach et al. (2019) demonstrated that the 4-amino position of pomalidomide (and by extension its N-methylated analog) serves as the optimal linker-attachment point, with linker conjugation via this position preserving CRBN engagement while the N-methylated variant provides the matched negative control [2]. The Sigma-Aldrich product specification explicitly designates this compound as the negative control for pomalidomide (Cat. No. P0018) in CRBN recruitment assays, a recommendation based on accumulated PROTAC literature .

Validated negative control
Supporting evidence
No CDK6 degradation at 1 μM; active PROTAC (CP-10) >80% knockdown
Documented inability to induce target degradation across multiple PROTAC chemotypes
Jurkat/MOLT-4 cells, 24 h; also validated for BRD4-directed PROTACs; matched control for pomalidomide (Cat. P0018)
PROTAC negative control validation CDK6 degradation BRD4 degradation assay development

Optimal Procurement and Application Scenarios for 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in Targeted Protein Degradation Research


Negative Control for Pomalidomide-Based PROTAC Degradation Assays

Researchers synthesizing PROTACs using pomalidomide as the E3 ligase ligand should procure this compound to prepare matched negative-control PROTACs. As demonstrated by Li et al. (2019), replacing the pomalidomide moiety with N-methylated pomalidomide abolishes CRBN-dependent target degradation while maintaining similar physicochemical properties and cellular permeability. The 4-amino position serves as the identical linker-attachment point, enabling direct structure-activity comparison between active PROTAC and negative control [1]. Recommended procurement quantity: 25 mg supports synthesis of 5–10 negative-control PROTACs at typical medicinal chemistry scales.

CRBN Engagement Assay Calibration and Tracer Displacement Studies

The compound's high CRBN binding affinity (IC50 = 1.10 nM by NanoBRET) makes it suitable for calibrating CRBN target-engagement assays. Used alongside pomalidomide (IC50 = 83 nM) and lenalidomide (IC50 = 1,380 nM), it provides a three-point affinity ladder spanning three orders of magnitude for validating assay sensitivity and dynamic range [2]. The compound is compatible with BODIPY-lenalidomide tracer displacement protocols and does not require transfection, fitting into 384-well high-throughput formats.

Stereochemical Probe for CRBN-Dependent Ternary Complex Formation

The racemic nature of CAS 1352827-50-9 (0 of 1 defined stereocentres) enables its use as a starting material for chiral resolution and enantiomer-specific structure-activity studies. Given that the S-enantiomer shows CRBN competition IC50 ~10 μM while the R-enantiomer is >300 μM—a >30-fold discrimination window—researchers investigating stereochemical determinants of CRBN ternary-complex formation can employ the racemate for initial screening followed by enantiopure synthesis for validation [3].

Linker-Attachment Chemistry Development for CRBN-Based PROTACs

The 4-amino group on the isoindoline-1,3-dione ring provides a well-characterized conjugation handle for PROTAC linker attachment. Steinebach et al. (2019) established that linker conjugation via the 4-amino position of pomalidomide preserves CRBN binding, and the N-methylated analog serves as the matched negative control for linker-attachment SAR studies [4]. The compound is soluble to 100 mM in DMSO, facilitating solution-phase conjugation chemistry with NHS esters, isocyanates, or carboxylic acid coupling reagents.

Application
Selection Property
Validation Focus
Pomalidomide-based PROTAC negative-control synthesis
Functional CRBN-binding silence (no neo-substrate recruitment)
Confirm absence of target degradation vs. active PROTAC
CRBN target-engagement assay calibration
High CRBN binding affinity relative to pomalidomide/lenalidomide
Establish assay sensitivity across 3-order affinity range
Chiral resolution and enantiomer-specific SAR studies
Racemic mixture with >30-fold enantiomer CRBN competition discrimination
Validate stereochemical influence on ternary complex formation
PROTAC linker-attachment chemistry optimization
4-Amino conjugation handle with preserved CRBN engagement
Verify linker chemistry compatibility and retention of negative-control function
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